

The Role of JNJ-40411813 in Epilepsy: A Technical Overview

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Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069

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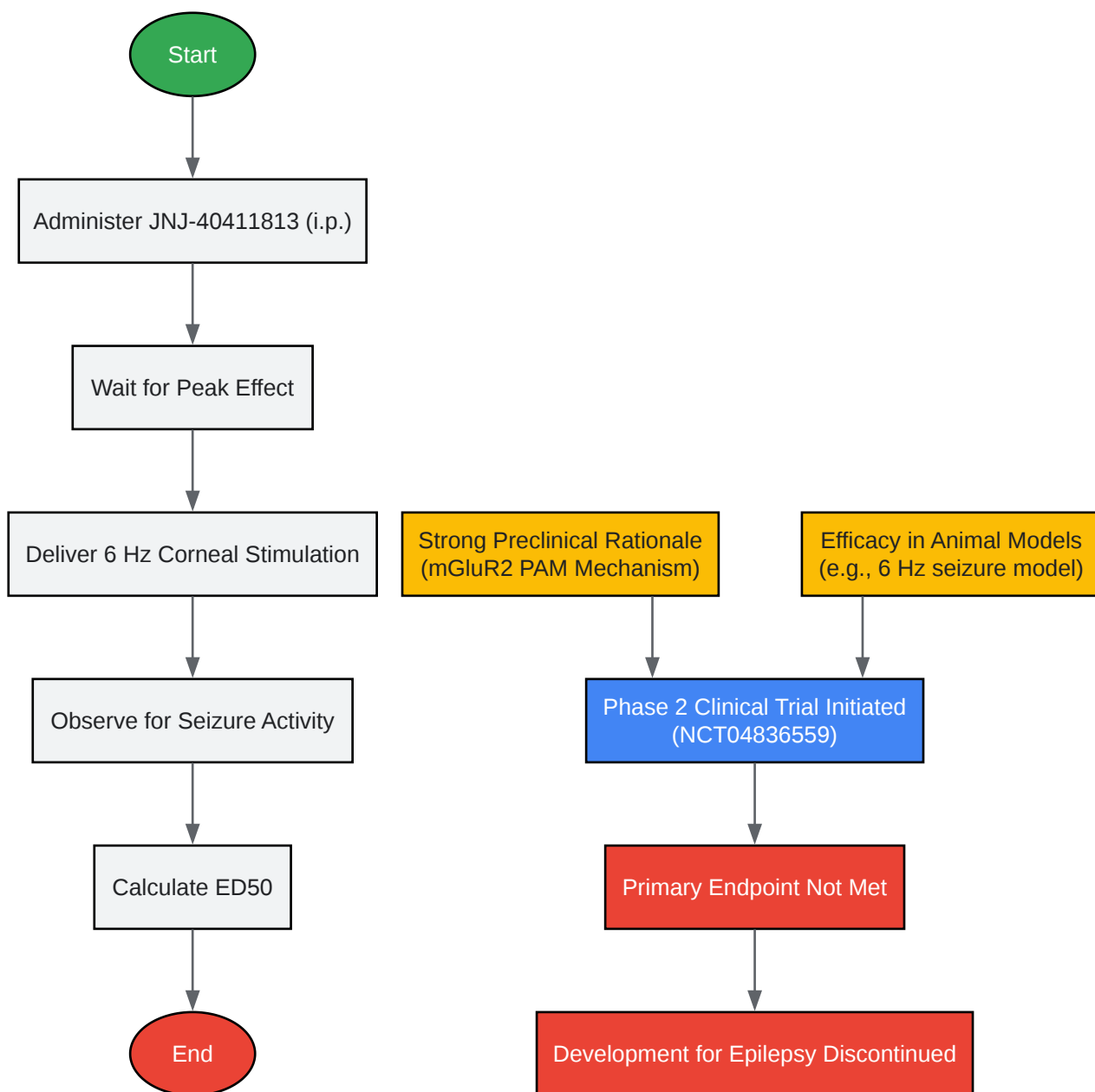
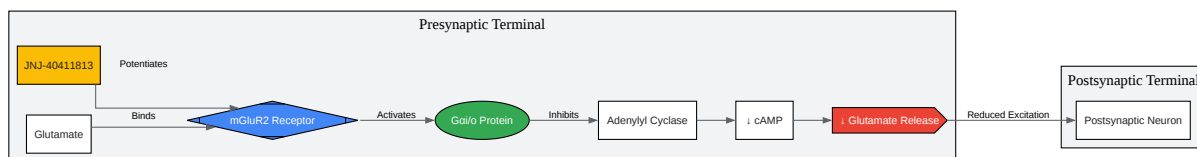
For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40411813 (also known as ADX71149) is a selective, orally bioavailable, positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] The mGlu2 receptor, a presynaptic G-protein coupled receptor, plays a crucial role in modulating neuronal excitability by inhibiting glutamate release.[2][3] This mechanism presented a promising therapeutic target for epilepsy, a neurological disorder characterized by excessive neuronal excitation. This technical guide provides a comprehensive overview of the investigation into the role of **JNJ-40411813** in epilepsy, summarizing its pharmacological properties, preclinical efficacy, and clinical trial outcomes. Despite a strong preclinical rationale, the clinical development of **JNJ-40411813** for epilepsy was ultimately discontinued.[4][5]

Mechanism of Action and Signaling Pathway

JNJ-40411813 acts as a positive allosteric modulator at the mGlu2 receptor, meaning it binds to a site distinct from the endogenous ligand (glutamate) binding site.[2] This binding potentiates the receptor's response to glutamate, leading to an enhanced inhibitory effect on presynaptic glutamate release.[2][3] The activation of mGlu2 receptors is coupled to the Gai/o signaling pathway, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors. This ultimately results in a reduction of excessive glutamatergic neurotransmission, a key factor in the initiation and propagation of seizures.[3][6]



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